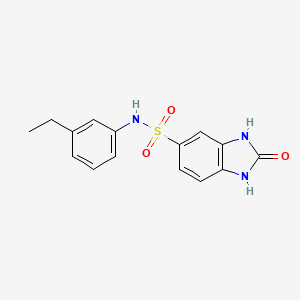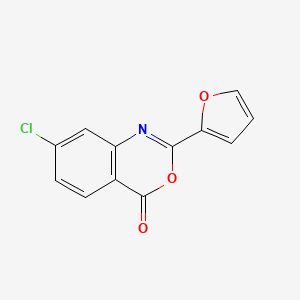
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CAP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
CAP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CAP has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of neurological disorders. CAP has also been investigated for its potential to inhibit the growth of cancer cells and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of CAP is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. CAP has been shown to increase the binding affinity of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. CAP has also been shown to have an allosteric effect on the receptor, causing a conformational change that enhances the binding of GABA.
Biochemical and Physiological Effects:
CAP has been shown to have a range of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of cancer cell growth, and the reduction of inflammation. CAP has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CAP has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier, its high potency, and its low toxicity. However, CAP also has some limitations, including its limited solubility in water and its potential to interact with other compounds, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the study of CAP, including the investigation of its potential as a treatment for neurological disorders, such as epilepsy and anxiety. Further research is also needed to understand the mechanism of action of CAP and its interactions with other compounds. Additionally, the development of more efficient synthesis methods for CAP may facilitate its use in future research.
Synthesemethoden
CAP can be synthesized using different methods, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methyl-1-piperazinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Another method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). Both methods result in the formation of CAP as a white solid.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-16-5-7-17(8-6-16)9-11(18)15-10-3-2-4-14-12(10)13/h2-4H,5-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUAHDIGRHIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)


![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
